1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(1H-indol-1-yl)ethanone
Description
The compound 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(1H-indol-1-yl)ethanone features a fused pyrido[4,3-d]pyrimidine core linked to an indole moiety via an ethanone bridge. Key structural attributes include:
- Pyrido[4,3-d]pyrimidine core: A bicyclic system with hydrogenation at the 5,6,7,8-positions, enhancing conformational flexibility.
- Indol-1-yl group: Positioned at the ethanone’s α-carbon, contributing to π-π stacking interactions and receptor binding.
- Ethanone linker: Facilitates substituent diversity at the β-position, enabling modulation of pharmacokinetic properties.
Properties
IUPAC Name |
1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-2-indol-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c22-17(11-20-7-5-13-3-1-2-4-16(13)20)21-8-6-15-14(10-21)9-18-12-19-15/h1-5,7,9,12H,6,8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSZIOOCOYIKOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)CN3C=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(1H-indol-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrido[4,3-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as aminopyrimidines and dihydropyridines under acidic or basic conditions.
Attachment of the Ethanone Bridge: The ethanone bridge can be introduced via a Friedel-Crafts acylation reaction using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride.
Indole Coupling: The final step involves coupling the indole moiety to the ethanone bridge, which can be done using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
1-(7,8-Dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(1H-indol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of functional groups such as halides, alkyl, or aryl groups.
Scientific Research Applications
Biological Activities
Recent studies have highlighted several key biological activities associated with this compound:
Antitumor Activity
Research indicates that derivatives of 7,8-dihydropyrido[4,3-d]pyrimidine exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been reported to inhibit cell proliferation in breast and lung cancer models .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against a range of pathogens. In vitro studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Anti-inflammatory Effects
There is evidence suggesting that 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(1H-indol-1-yl)ethanone may possess anti-inflammatory properties. It has been tested in models of inflammation where it demonstrated a reduction in pro-inflammatory cytokines, indicating its potential utility in treating inflammatory diseases .
Therapeutic Applications
Given its diverse biological activities, this compound could be beneficial in various therapeutic areas:
- Cancer Therapy : Its cytotoxic properties make it a candidate for further development as an anticancer agent.
- Infectious Diseases : The antimicrobial efficacy suggests potential applications in treating infections resistant to current antibiotics.
- Chronic Inflammatory Conditions : Its anti-inflammatory effects could be harnessed for managing diseases such as rheumatoid arthritis or inflammatory bowel disease.
Case Studies
A few notable case studies illustrate the compound's effectiveness:
- Cytotoxicity Against Cancer Cells :
- Antimicrobial Efficacy :
- Anti-inflammatory Activity :
Mechanism of Action
The mechanism of action of 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(1H-indol-1-yl)ethanone involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it might inhibit a kinase enzyme, thereby blocking a signaling pathway involved in cell proliferation.
Comparison with Similar Compounds
Pyrido[4,3-d]pyrimidine Derivatives with Aromatic Substituents
Key Findings :
Indole-Containing Analogs
Key Findings :
Substituent Effects on Pharmacokinetics
Structural Insights from Crystallography
- The crystal structure of 1-{2-[(2,3-dihydro-1H-inden-2-yl)amino]-...}ethanone (PDB: 6ZN) reveals a planar pyrido-pyrimidine core stabilized by hydrogen bonds with adjacent residues. The indenyl group occupies a hydrophobic pocket, while the ethanone linker adopts a conformation optimal for binding.
Biological Activity
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(1H-indol-1-yl)ethanone is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework that combines elements of pyrido[4,3-d]pyrimidine and indole moieties, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
The compound's IUPAC name reflects its intricate structure, which includes a dihydropyrido-pyrimidine ring linked to an indole derivative. The molecular formula is , with a molecular weight of approximately 284.34 g/mol. The compound's unique architecture is believed to contribute significantly to its biological activity.
Research indicates that the biological activity of this compound may be attributed to its ability to interact with various molecular targets, including:
- Enzymes : Inhibition or modulation of enzyme activity involved in key metabolic pathways.
- Receptors : Binding to specific receptors that mediate cellular signaling pathways.
- Gene Expression : Alteration of gene expression profiles through epigenetic mechanisms.
Anticancer Activity
Several studies have explored the anticancer potential of compounds similar to this compound. For instance, a related class of compounds demonstrated significant cytotoxic effects against breast cancer cell lines (MDA-MB-231) and liver cancer cells (HepG2), with IC50 values ranging from 2.43 to 14.65 µM . These findings suggest that the compound may exhibit similar anticancer properties.
Anti-inflammatory and Antimicrobial Properties
In addition to anticancer effects, pyrido[4,3-d]pyrimidine derivatives have shown promise in anti-inflammatory and antimicrobial applications. For example, certain derivatives have been reported to inhibit cell proliferation and migration in various cancer models while also displaying antimicrobial activity against specific pathogens .
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of various pyrido[4,3-d]pyrimidine derivatives on MDA-MB-231 cells. The results indicated that compounds with similar structural features exhibited significant growth inhibition (IC50 values between 2.43–7.84 µM). Notably, these compounds also induced apoptosis in cancer cells by enhancing caspase-3 activity .
Study 2: Molecular Modeling
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound may effectively bind to key proteins involved in cancer proliferation and survival pathways .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structure Type | IC50 (µM) | Biological Activity |
|---|---|---|---|
| Compound A | Pyrido[4,3-d]pyrimidine | 2.43–7.84 | Anticancer |
| Compound B | Indole Derivative | 10–20 | Antimicrobial |
| Compound C | Curcumin Analogue | 5–15 | Anti-inflammatory |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
